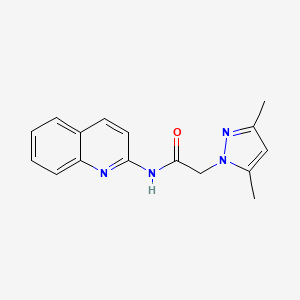
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide exerts its biological effects by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer and is considered a promising therapeutic target. By inhibiting CK2, this compound can modulate multiple signaling pathways and cellular processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest at the G1 phase, which is associated with decreased cyclin D1 expression and increased p21 and p27 expression. It can also induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and XIAP. Moreover, it can inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
実験室実験の利点と制限
The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide in lab experiments include its high potency and specificity for CK2, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiotherapy. However, its limitations include its poor solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability in vivo.
将来の方向性
Several future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide can be identified. These include:
1. Developing more potent and selective CK2 inhibitors based on the structure of this compound.
2. Investigating the potential of this compound as a therapeutic agent for cancer and other diseases.
3. Studying the molecular mechanisms underlying the effects of this compound on CK2 and other signaling pathways.
4. Developing new formulations and delivery systems to improve the solubility and bioavailability of this compound in vivo.
5. Investigating the potential of this compound as a tool compound to study the role of CK2 in other cellular processes and diseases.
合成法
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide can be synthesized by reacting 3,5-dimethylpyrazole-1-carboxylic acid with quinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
科学的研究の応用
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide has been extensively used in scientific research as a tool compound to study the role of protein kinase CK2 in various cellular processes. It has been shown to inhibit the activity of CK2 in vitro and in vivo, and to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been reported to sensitize cancer cells to chemotherapy and radiotherapy, and to inhibit angiogenesis and tumor growth in animal models.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-9-12(2)20(19-11)10-16(21)18-15-8-7-13-5-3-4-6-14(13)17-15/h3-9H,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLQYWUPGLNKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

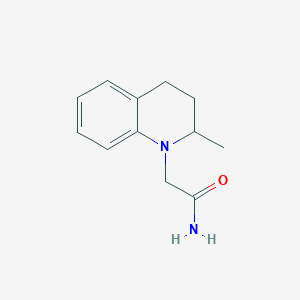

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)
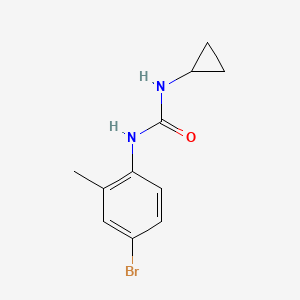


![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)


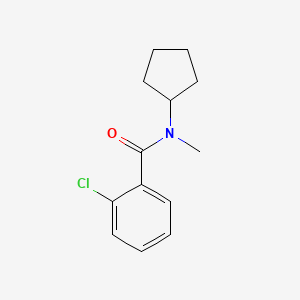
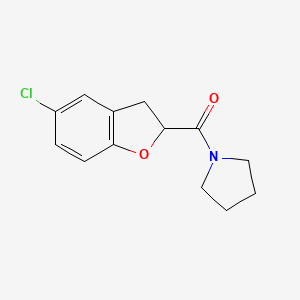
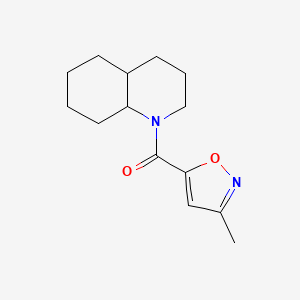
![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)